Acetamide,N-(5-nitro-1-oxido-pyridin-2-YL)- Acetamide,N-(5-nitro-1-oxido-pyridin-2-YL)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC18482549
InChI: InChI=1S/C7H8N3O4/c1-5(11)8-7-3-2-6(10(13)14)4-9(7)12/h2-3H,4H2,1H3,(H,8,11)/q-1
SMILES:
Molecular Formula: C7H8N3O4-
Molecular Weight: 198.16 g/mol

Acetamide,N-(5-nitro-1-oxido-pyridin-2-YL)-

CAS No.:

Cat. No.: VC18482549

Molecular Formula: C7H8N3O4-

Molecular Weight: 198.16 g/mol

* For research use only. Not for human or veterinary use.

Acetamide,N-(5-nitro-1-oxido-pyridin-2-YL)- -

Specification

Molecular Formula C7H8N3O4-
Molecular Weight 198.16 g/mol
IUPAC Name N-(3-nitro-1-oxido-2H-pyridin-6-yl)acetamide
Standard InChI InChI=1S/C7H8N3O4/c1-5(11)8-7-3-2-6(10(13)14)4-9(7)12/h2-3H,4H2,1H3,(H,8,11)/q-1
Standard InChI Key PEEZVUHEUONSRB-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=CC=C(CN1[O-])[N+](=O)[O-]

Introduction

Chemical Identity and Nomenclature

Systematic and Common Names

The compound is systematically named N-(5-nitro-1-oxido-2-pyridinyl)acetamide, reflecting its pyridine core substituted at the 2-position with an acetamide group and at the 5-position with a nitro group, alongside an N-oxide moiety at the 1-position. Alternative designations include Acetamide, N-(5-nitro-1-oxido-2-pyridinyl)- (9CI) and the vendor-specific identifier EVT-13929304 .

CAS Registry and Molecular Formula

Two CAS numbers are associated with this compound:

  • CAS 5093-64-1: Molecular formula C₇H₇N₃O₄ (molecular weight: 181.149 g/mol).

  • CAS 6654-82-6: Molecular formula C₇H₈N₃O₄⁻ (molecular weight: 198.156 g/mol) .

The discrepancy in molecular formulas and weights suggests potential differences in protonation states or counterion associations. The anionic form (C₇H₈N₃O₄⁻) may arise from deprotonation of the N-oxide group under specific conditions.

Synthesis and Manufacturing

Industrial Production

The compound is commercially available from suppliers like EvitaChem and VulcanChem, indicating scalable synthesis. Industrial processes likely optimize yield (>75%) through recrystallization from ethanol-water mixtures.

Molecular Structure and Physicochemical Properties

Structural Features

Key functional groups and their electronic effects:

  • Nitro Group (-NO₂): Strong electron-withdrawing meta-directing group, reducing pyridine ring electron density.

  • N-Oxide (N→O): Enhances polarity and hydrogen-bonding capacity, influencing solubility and biological interactions.

  • Acetamide (-NHCOCH₃): Provides hydrogen-bond donor/acceptor sites, critical for molecular recognition in pharmacological contexts.

Table 1: Key Structural Data

PropertyValue/DescriptionSource
Pyridine ring substitution1-oxido, 2-acetamide, 5-nitro
TautomerismPossible N-oxide resonance

Physical Properties

Reported data is limited, but general trends for nitro-aromatic N-oxides include:

  • Melting Point: Estimated 180–200°C (decomposition may occur due to nitro group instability).

  • Solubility: Moderate in polar solvents (e.g., DMSO, methanol); low in nonpolar solvents.

  • Stability: Sensitive to light and heat; storage at 2–8°C recommended.

Reactivity and Functional Transformations

Electrophilic and Nucleophilic Reactions

  • Nitro Group Reduction: Catalytic hydrogenation (H₂/Pd-C) converts -NO₂ to -NH₂, yielding 5-amino derivatives.

  • N-Oxide Reactions: Participation in cycloadditions or as a directing group in metal-catalyzed couplings (e.g., Suzuki-Miyaura).

Acetamide Modifications

  • Hydrolysis: Acidic or basic conditions cleave the amide bond to form 5-nitro-2-aminopyridine N-oxide.

  • Alkylation/Acylation: The amide nitrogen may undergo further derivatization to enhance lipophilicity.

Applications in Research and Industry

Pharmaceutical Intermediate

Used in synthesizing:

  • Anticancer Agents: Nitro-substituted heterocycles are explored for DNA intercalation .

  • CNS Modulators: Pyridine N-oxides show blood-brain barrier penetration .

Material Science

  • Coordination Polymers: N-Oxide groups bind transition metals (e.g., Cu²⁺) for catalytic frameworks.

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